N-(3-hydroxyphenyl)quinoxaline-2-carboxamide

Description

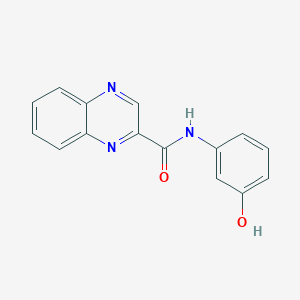

N-(3-Hydroxyphenyl)quinoxaline-2-carboxamide is a quinoxaline derivative characterized by a carboxamide group at the 2-position of the quinoxaline core and a 3-hydroxyphenyl substituent. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring system, known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-11-5-3-4-10(8-11)17-15(20)14-9-16-12-6-1-2-7-13(12)18-14/h1-9,19H,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIOSLFQKWCPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259396 | |

| Record name | N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-59-3 | |

| Record name | N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Quinoxaline-2-Carboxylic Acid

Method A (Glyoxylic Acid Route):

-

Reactants : o-Phenylenediamine (1 eq), glyoxylic acid (1 eq).

-

Conditions : Methanol, −6°C to 0°C, 2 hours.

-

Work-up : Filtration and recrystallization from methanol.

-

Yield : 93.9% (purity: 98.5%).

Method B (Diethyl Oxomalonate Route):

-

Reactants : 4-Substituted-1,2-phenylenediamine (1 eq), diethyl oxomalonate (1 eq).

-

Conditions : Ethanol, citric acid (15 mol%), room temperature, 12 hours.

-

Work-up : Column chromatography (ethyl acetate/hexane).

-

Yield : 68–85%.

Step 2: Amidation with 3-Aminophenol

-

Activation :

-

Quinoxaline-2-carboxylic acid (2 mmol) in anhydrous DCM.

-

Oxalyl chloride (2 mmol) and catalytic DMF added dropwise.

-

Stirred at room temperature for 30 minutes (gas evolution ceases).

-

-

Amine Coupling :

-

3-Aminophenol (2 mmol) dissolved in DCM with pyridine (4.5 mmol).

-

Acid chloride solution added dropwise at 0°C.

-

Stirred overnight at room temperature.

-

-

Work-up :

-

Washed with 5% HCl, water, and brine.

-

Dried over MgSO₄, adsorbed onto silica, and purified via flash chromatography (ethyl acetate/hexane gradient).

-

Reaction Optimization and Challenges

-

Base Selection : Pyridine outperforms triethylamine in minimizing side reactions (e.g., phenol group oxidation).

-

Solvent Effects : Dichloromethane (DCM) ensures solubility of both acid chloride and amine, while methanol may lead to esterification.

-

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) resolves unreacted 3-aminophenol and byproducts.

Spectroscopic Characterization

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.59 (s, 1H, NH), 9.45 (s, 1H, OH), 8.15–7.39 (m, 8H, Ar-H). |

| ¹³C NMR | δ 168.05 (C=O), 150.51 (C-O), 145.33–119.31 (Ar-C). |

| IR (KBr) | 3211 cm⁻¹ (NH/OH), 1632 cm⁻¹ (C=O), 1586 cm⁻¹ (C=C). |

| Melting Point | 226–228°C. |

Comparative Analysis of Methods

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for converting hydroxy groups to halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives with altered functional groups.

Scientific Research Applications

Anticancer Applications

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide has shown significant promise as an anticancer agent . Studies indicate that it exhibits inhibitory effects on various cancer cell lines, suggesting its potential to interfere with cancer cell proliferation and survival mechanisms. The compound's mechanism of action may involve targeting specific pathways critical for cancer progression.

Case Studies:

- In Vitro Studies : Research has demonstrated that this compound can inhibit growth in multiple cancer cell lines, including breast (MCF7) and lung (NCIH 460) cancer cells. Its structure-activity relationship (SAR) indicates that modifications to the substituents can enhance its anticancer efficacy.

- Mechanisms of Action : Interaction studies have revealed that this compound binds to enzymes or receptors involved in tumor growth, which could lead to the development of more effective therapeutic agents .

Antibacterial and Antifungal Activities

Beyond its anticancer properties, this compound has been explored for its antibacterial and antifungal activities. The presence of both hydroxyl and carboxamide groups enhances its solubility and potential interactions with microbial targets.

Research Findings:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Fungal Inhibition : Preliminary studies suggest that it may also possess antifungal properties, although further research is needed to establish its efficacy against specific fungal strains.

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for extensive modifications aimed at improving its biological activity. Comparative analysis with other quinoxaline derivatives highlights its distinct properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-hydroxyphenyl)quinoxaline-2-carboxamide | Hydroxyl group at para position | Anticancer activity |

| N-(3-trifluoromethylphenyl)quinoxaline-2-carboxamide | Trifluoromethyl substitution | Enhanced potency against certain cancers |

| N-(3,5-dimethoxyphenyl)quinoxaline-2-carboxamide | Two methoxy groups on phenyl ring | Potential neuroprotective effects |

The table illustrates how variations in functional groups can lead to differences in biological activity, emphasizing the importance of SAR in drug design.

Synthesis and Development

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. This synthetic flexibility is crucial for optimizing the compound's pharmacological profile.

Synthetic Pathway:

- Starting Materials : The synthesis begins with readily available quinoxaline derivatives.

- Functionalization : Specific reactions introduce hydroxyl and carboxamide groups.

- Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, quinoxaline derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Carboxamide Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Bioactivity Profiles: Compound 29 (naphthalene methyl analog) demonstrates selective cytotoxicity, suggesting that bulky aromatic substituents at the carboxamide position enhance anticancer activity . In contrast, the 3-hydroxyphenyl group in the target compound may favor enzyme inhibition via H-bonding interactions with catalytic residues . Benzo[g]quinoxaline-2-carboxamide (Compound 30) shows improved stability due to its fused aromatic system, which reduces metabolic degradation compared to non-fused analogs .

Substituent Effects on Solubility and Binding: Hydroxyl groups (e.g., in the target compound and N-(3-chlorophenyl)-hydroxyquinoline-3-carboxamide ) improve aqueous solubility and enable interactions with polar enzyme pockets. Halogenated derivatives (e.g., chlorophenyl in or bromo substituents in ) enhance lipophilicity and membrane permeability but may reduce solubility.

Synthetic Accessibility: The synthesis of quinoxaline carboxamides typically involves coupling quinoxaline carboxylic acids with amines. For example, describes a route using DMF as a solvent under anhydrous conditions, yielding nitro-substituted derivatives with moderate yields . Radioiodinated analogs (e.g., ) require specialized techniques like radioiododestannylation, achieving radiochemical purity >98% .

Structural Flexibility: The planarity of the quinoxaline core (as seen in N-(3-methylphenyl)quinoxaline ) facilitates π-π stacking in protein binding pockets.

Biological Activity

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including structure-activity relationships (SAR), efficacy against various diseases, and potential therapeutic applications.

1. Overview of Quinoxaline Derivatives

Quinoxaline derivatives are recognized for their significant pharmacological properties, including anticancer, antibacterial, and antiviral activities. The incorporation of various substituents on the quinoxaline core can enhance or diminish biological activity, making SAR studies crucial for optimizing therapeutic efficacy .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound exhibits selective cytotoxicity against several cancer cell lines:

- HeLa (cervical cancer) : IC50 = 0.126 µM

- SMMC-7721 (human hepatoma) : IC50 = 0.071 µM

- K562 (leukemia) : IC50 = 0.164 µM

These values indicate that this compound is significantly more effective than traditional chemotherapeutics like doxorubicin . The presence of the hydroxyl group on the phenyl ring appears to enhance its efficacy by facilitating interactions with cellular targets involved in cancer cell proliferation and survival.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways associated with tumor growth.

- Modulation of immune responses to enhance antitumor activity .

4. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Exhibits activity against antibiotic-resistant strains, highlighting its potential as a novel therapeutic agent in combating resistant infections .

5. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the quinoxaline structure significantly influence biological activity:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| R1 | Hydroxyl group | Increases anticancer activity |

| R2 | Electron-withdrawing | Decreases activity |

| R3 | Aliphatic linker | Essential for maintaining potency |

These findings suggest that specific functional groups can be strategically employed to enhance the therapeutic profile of quinoxaline derivatives .

6. Case Studies and Research Findings

Several case studies have underscored the effectiveness of this compound:

- Cancer Cell Line Studies : A study evaluated various quinoxaline derivatives, including this compound, demonstrating superior cytotoxicity compared to established chemotherapeutic agents .

- Antimicrobial Efficacy : Research focused on the antibacterial properties revealed that this compound could effectively disrupt bacterial biofilms, a significant challenge in treating chronic infections .

7. Conclusion

This compound represents a promising candidate in drug development due to its potent biological activities against cancer and bacterial infections. Ongoing research into its mechanisms of action and further optimization through SAR studies could lead to novel therapies that address current medical challenges.

The diverse biological activities exhibited by this compound underscore the importance of continued exploration within the field of quinoxaline derivatives for potential therapeutic applications. Future investigations should focus on clinical trials to validate these findings and assess safety profiles in humans.

Q & A

Q. What are the recommended synthetic routes for N-(3-hydroxyphenyl)quinoxaline-2-carboxamide, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via coupling reactions between quinoxaline-2-carbonyl chloride and 3-hydroxyaniline. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .

- Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. Yield optimization (~39–70%) depends on stoichiometric ratios and reaction time .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of the carboxamide bond. For example, aromatic protons in quinoxaline appear as distinct multiplets (δ 7.0–8.5 ppm), while the hydroxyl proton (3-hydroxyphenyl) resonates as a singlet (~δ 5.5 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal planar quinoxaline moieties and hydrogen-bonding networks involving the hydroxyl group, critical for stability analysis .

- HRMS : Validates molecular weight (e.g., m/z 357.0398 for related quinoxaline carboxamides) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for quinoxaline carboxamide derivatives?

- Methodological Answer :

- Assay validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.

- Purity verification : HPLC (C18 column, gradient elution) ensures ≥95% purity, as impurities may skew activity results.

- Structural analogs : Compare activity of N-(3-hydroxyphenyl) derivatives with methyl or halogen-substituted analogs to assess structure-activity relationships (SAR) .

Q. What are the decomposition pathways and optimal storage conditions for this compound?

- Methodological Answer :

- Thermal stability : Under inert atmospheres (N2/Ar), the compound is stable up to 150°C. Decomposition generates CO, CO2, and NOx, detected via TGA-MS .

- Storage : Store in amber glass vials at –20°C, desiccated (silica gel). Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How can computational modeling guide the design of quinoxaline carboxamides with enhanced solubility for in vitro studies?

- Methodological Answer :

- Solubility prediction : Use COSMO-RS or Hansen solubility parameters to identify co-solvents (e.g., DMSO:PBS mixtures) that maintain compound integrity.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the 3-hydroxyphenyl moiety while monitoring SAR via DFT calculations .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress (e.g., acyl chloride consumption).

- Quality control : Standardize starting materials (e.g., ≥98% purity for 3-hydroxyaniline) and reaction parameters (pH, agitation rate) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity with nucleophiles?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with varying nucleophiles (e.g., amines vs. thiols).

- Steric effects : Molecular docking simulations (e.g., AutoDock Vina) reveal steric hindrance from the 3-hydroxyphenyl group, which may reduce nucleophilic attack at the carboxamide carbonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.